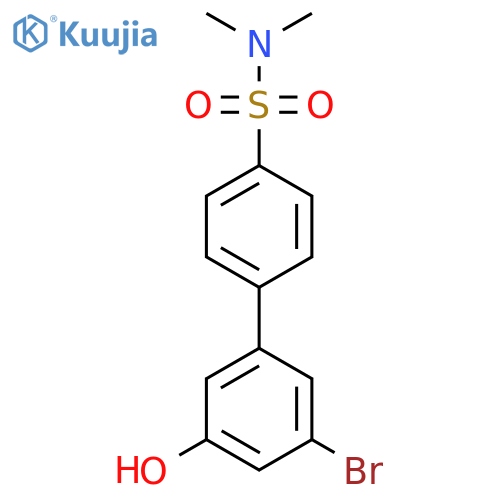

Cas no 1261977-40-5 (4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide)

4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol

- 4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide

-

- MDL: MFCD18316169

- インチ: 1S/C14H14BrNO3S/c1-16(2)20(18,19)14-5-3-10(4-6-14)11-7-12(15)9-13(17)8-11/h3-9,17H,1-2H3

- InChIKey: NGMFUUMEUUYKIY-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=C(C=1)C1C=CC(=CC=1)S(N(C)C)(=O)=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 413

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 66

4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB322375-5 g |

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%; . |

1261977-40-5 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB322375-5g |

3-Bromo-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%; . |

1261977-40-5 | 95% | 5g |

€1159.00 | 2025-03-19 |

4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamideに関する追加情報

Comprehensive Overview of 4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1261977-40-5)

4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide (CAS No. 1261977-40-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This sulfonamide derivative features a brominated hydroxyphenyl group, which contributes to its reactivity and utility in various synthetic pathways. Researchers are particularly interested in its role as an intermediate in the development of novel therapeutic agents, given its ability to modulate biological activity through targeted molecular interactions.

The compound's CAS number 1261977-40-5 serves as a critical identifier in regulatory and scientific databases, ensuring precise tracking in global research initiatives. Its N,N-dimethylbenzenesulfonamide moiety is a key structural feature, often explored in drug discovery for its potential to enhance solubility and bioavailability. Recent studies have highlighted its relevance in designing small-molecule inhibitors, particularly in oncology and neurology, where sulfonamide-based compounds are increasingly prominent.

In the context of green chemistry and sustainable synthesis, 4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide has been investigated for its compatibility with eco-friendly catalytic systems. Innovations in catalytic bromination and microwave-assisted synthesis have improved its production efficiency, addressing growing demand from the pharmaceutical intermediates market. These advancements align with industry trends toward reducing hazardous byproducts and optimizing atom economy.

From a commercial perspective, the compound's applications extend to material science, where its aromatic and sulfonamide groups contribute to the development of advanced polymers and coatings. Its thermal stability and electronic properties make it a candidate for organic electronics, such as OLEDs and conductive films. This versatility has spurred interest among manufacturers seeking high-performance additives for niche applications.

Analytical challenges associated with CAS No. 1261977-40-5, such as purity assessment and isomer separation, have driven innovations in HPLC and mass spectrometry techniques. Researchers frequently search for optimized chromatographic conditions to resolve its structural analogs, reflecting broader demands for precision in quality control protocols. These methodologies are critical for ensuring reproducibility in preclinical studies.

Emerging discussions in AI-driven drug discovery have also referenced sulfonamide derivatives like 4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide as test cases for predictive modeling. Machine learning algorithms trained on its physicochemical properties (e.g., logP, hydrogen bond donors) accelerate virtual screening pipelines, a topic frequently queried in academic and industrial forums. This intersection of computational and experimental chemistry underscores the compound's relevance in modern research paradigms.

Regulatory compliance remains a priority for stakeholders handling 1261977-40-5, with stringent documentation required under REACH and GMP guidelines. Safety data sheets emphasize proper storage conditions to prevent degradation, a common concern among laboratory personnel. Such protocols align with global standards for handling high-value fine chemicals, ensuring both safety and efficacy in downstream applications.

In summary, 4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide exemplifies the convergence of synthetic innovation and multidisciplinary utility. Its structural complexity and functional adaptability position it as a compound of enduring interest across scientific and industrial domains, from medicinal chemistry to advanced materials. Ongoing research will likely uncover further applications, solidifying its role in next-generation chemical solutions.

1261977-40-5 (4-(3-Bromo-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide) 関連製品

- 494767-19-0(1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine)

- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)

- 2825010-96-4(4-(Difluoromethyl)cyclopentane-1,2-dione)

- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

- 51855-99-3(a-D-Glucopyranoside, a-D-glucopyranosyl4-amino-4-deoxy-)

- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)

- 929451-53-6((2E)-1-(4-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one)

- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)

- 1146-98-1(Bromindione)